molecular formula C10H7F2NO2 B594249 2-(Difluoromethoxy)quinolin-6-ol CAS No. 1261745-73-6

2-(Difluoromethoxy)quinolin-6-ol

Cat. No. B594249
M. Wt: 211.168
InChI Key: QMROPQCQPJHIHN-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)quinolin-6-ol is a chemical compound with the molecular formula C10H7F2NO2 . It has an average mass of 211.165 Da and a monoisotopic mass of 211.044479 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-6-ol, is a topic of active research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)quinolin-6-ol consists of a quinoline core with a difluoromethoxy group attached . The exact position and orientation of these groups can influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

2-(Difluoromethoxy)quinolin-6-ol has a molecular weight of 211.16 . Additional physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Molecular Recognition and Chiral Solvating Agents

Research by Khanvilkar and Bedekar (2018) indicates that optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound similar to 2-(Difluoromethoxy)quinolin-6-ol, can be used for molecular recognition of enantiomers of acids. The detection of isomers is possible through NMR or fluorescence spectroscopy, and the method has practical applications for quantitative determination in various contexts, such as pharmaceuticals (Khanvilkar & Bedekar, 2018).

Synthesis of Topoisomerase-I Inhibitors

Hsueh et al. (2021) describe the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones using a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade. This synthesis pathway, involving compounds structurally related to 2-(Difluoromethoxy)quinolin-6-ol, is significant for developing potent in vitro anticancer activities and topoisomerase-I inhibitors (Hsueh et al., 2021).

Development of Fluorescent Chemosensors

Wang et al. (2017) synthesized a compound closely related to 2-(Difluoromethoxy)quinolin-6-ol, which acts as a chemosensor for Zn(II) ions. Their findings suggest potential applications in detecting intracellular Zn(II) ions due to its fluorescence characteristics and high selectivity and sensitivity in aqueous mediums (Wang et al., 2017).

Applications in Organic Synthesis

The research by Schwan et al. (2018) involves the synthesis of quinolin-2-one natural products through aryne insertions into unsymmetric imides. This method, using compounds similar to 2-(Difluoromethoxy)quinolin-6-ol, provides a pathway for synthesizing various natural products and pharmaceuticals (Schwan et al., 2018).

Development of Fluorescent Probes for Zn(II) Detection

McQuade and Lippard (2010) synthesized cell-trappable fluorescent probes based on quinoline derivatives for selective and reversible biological Zn(II) detection. These probes, which exhibit fluorescence upon binding with Zn(II), have potential applications in biological and medical research (McQuade & Lippard, 2010).

Liquid-Phase Separation of Elements

Geckeler et al. (1990) demonstrate the use of a water-soluble quinolin-8-ol polymer for the separation of various elements. This method is significant in the field of analytical chemistry for separating metal ions from aqueous solutions (Geckeler et al., 1990).

properties

IUPAC Name

2-(difluoromethoxy)quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-1-6-5-7(14)2-3-8(6)13-9/h1-5,10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMROPQCQPJHIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)OC(F)F)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744615
Record name 2-(Difluoromethoxy)quinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)quinolin-6-ol

CAS RN

1261745-73-6
Record name 2-(Difluoromethoxy)quinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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